molecular formula C8H16N4 B1195676 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane CAS No. 51-46-7

1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane

Cat. No. B1195676
CAS RN: 51-46-7
M. Wt: 168.24 g/mol
InChI Key: YHNNUDUEGSHVGJ-UHFFFAOYSA-N
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Description

1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane is an adamanzane which contains four one-carbon chains and two two-carbon chains linking the nitrogens, thus forming a cage structure . It has a molecular formula of C8H16N4 .


Synthesis Analysis

The synthesis of 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane (TATD) was achieved according to the procedure given in reference . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane has been determined by X-Ray structure analysis . The structure contains only seven-membered rings . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction between 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) and 4-nitrophenol (4-NP) under solvent-free conditions results in the formation of . More details about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane has a molecular weight of 168.2394 . More details about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

  • NMR Study of Intermediates and Products : An NMR study revealed the conversion of TATD to 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU), identifying several intermediates and collateral products. This study enhances the understanding of the chemical processes involved in TATD synthesis (Rivera et al., 2008).

  • Preparation of Cage Amine : TATD's reaction with ammonium fluoride yields TATU, providing insights into the structural relationships within cage amine compounds (Rivera et al., 2004).

  • Enthalpies of Solution in Water : The study of TATD's solution enthalpies in water across various temperatures provided valuable data on the compound's solvation enthalpies and heat capacity, contributing to the understanding of its solvation behavior (Salamanca et al., 2013).

  • Solubility in Water : Research on TATD's aqueous solubility at different temperatures highlighted its solubility characteristics, which is critical for various applications (Blanco & Sanabria, 2007).

  • Protonation and Structure Analysis : A study on the protonation of TATD and its effects on the structure using crystallography and DFT analysis provided insights into the molecular geometry and intermolecular interactions (Rivera et al., 2017).

  • Photophysics Analysis : The photophysics of TATD were explored, establishing its dynamic geometry and providing a deeper understanding of its spectroscopic properties (Zwier et al., 2002).

  • Radical Cation Study : Magnetic resonance and optical spectroscopic methods were used to study the radical cation of TATD, revealing extensive electron delocalization and unique features of this radical cation (Zwier et al., 2002).

  • Gas Phase Radical Cation Structure : The structure of TATD's gas-phase radical cation was characterized using photoelectron spectroscopy, contributing to the understanding of its electronic properties (He et al., 2005).

  • Stability and Conformation Study : The stability and conformation of the TATD system were investigated, providing insights into its molecular structure and symmetry (Murray-Rust & Riddell, 1975).

  • Biocidal Properties : TATD's biocidal properties were studied, identifying it as a promising agent for developing safe, chlorine-free disinfectants due to its high bactericidal and viricidal activities (Zubairov et al., 2015).

properties

IUPAC Name

1,3,6,8-tetrazatricyclo[4.4.1.13,8]dodecane
Source PubChem
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InChI

InChI=1S/C8H16N4/c1-2-10-7-11-3-4-12(8-10)6-9(1)5-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNNUDUEGSHVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN3CCN(C2)CN1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044683
Record name 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane
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Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane

CAS RN

51-46-7
Record name 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane
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Record name 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane
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Record name 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane
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Record name 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane
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Record name 1,3,6,8-TETRAAZATRICYCLO(4.4.1.13,8)DODECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
A Rivera, J Ríos-Motta, M Bolte - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
The structure of the title compound, C8H16N4, which consists of four fused seven-membered rings, has been redetermined at 173 K. This redetermination corrects the orientation of two …
Number of citations: 10 scripts.iucr.org
JM Zwier, AM Brouwer, WJ Buma, A Troisi… - Journal of the …, 2002 - ACS Publications
More than a century after its initial synthesis, the static and dynamic geometry of 1,3,6,8-tetraazatricyclo [4.4.1.1 ]dodecane (TTD), a fully saturated cagelike molecule, is finally …
Number of citations: 13 pubs.acs.org
SF Nelsen, JM Buschek - Journal of the American Chemical …, 1974 - ACS Publications
The photoelectron spectra of the title compound (2) and 1, 4-diazabicyclo [2.2, 2] octane (1) are compared, and the lone pair orbital ordering for 2 is assigned as B> E> A in energy (…
Number of citations: 37 pubs.acs.org
JM Zwier, AM Brouwer, T Keszthelyi… - Journal of the …, 2002 - ACS Publications
The radical cation of 1,3,6,8-tetraazatricyclo [4.4.1.1 ]dodecane (TTD) has been studied using magnetic resonance and optical spectroscopic methods and computational techniques. …
Number of citations: 22 pubs.acs.org
P Murray-Rust, FG Riddell - Canadian Journal of Chemistry, 1975 - cdnsciencepub.com
The condensation of d,1-trans-1,2-diaminocyclohexane with formaldehyde gives a pentacyclic molecule based on the 1,3,6,8-tetraazatricyclo[4.4.1.1 ]dodecane nucleus. This was …
Number of citations: 19 cdnsciencepub.com
SF Nelsen, E Haselbach, R Gschwind… - Journal of the …, 1978 - ACS Publications
Although the title tetraamine (1) is known to have four equivalent nitrogens, D2d effective symmetry, and a highest occupied MO of b? symmetry, the ESR spectrum of the radical cation …
Number of citations: 23 pubs.acs.org
A Rivera, ME Núñez, E Avella, J Ríos-Motta - Tetrahedron Letters, 2008 - Elsevier
In situ 1 H nuclear magnetic resonance spectroscopy was used to investigate the processes that occur during the synthesis of 1,3,6,8-tetraazatricyclo[4.3.1.1 ]undecane (TATU). NMR …
Number of citations: 10 www.sciencedirect.com
LH Blanco, NR Sanabria - Journal of Chemical & Engineering …, 2007 - ACS Publications
The aqueous solubility of the macrocyclic aminal 1,3,6,8-tetraazatricyclo[4.4.1.1 ]dodecane (TATD) at temperatures from 275 K to 303 K has been determined. The data of aqueous …
Number of citations: 11 pubs.acs.org
A Rivera, JM Uribe, JJ Rojas, J Ríos-Motta… - Acta Crystallographica …, 2015 - scripts.iucr.org
The structure of the 1:2 co-crystalline adduct C8H16N4·2C6H5BrO, (I), from the solid-state reaction of 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) and 4-bromophenol, has been …
Number of citations: 5 scripts.iucr.org
JF Glister, K Vaughan, K Biradha… - Journal of molecular …, 2005 - Elsevier
(2S,7R,11S,16R)-1,8,10,17-tetraazapentacyclo[8.8.1.1 .0 2,7 .0 ]icosane (7) has been synthesized by reaction of commercial 1,2-cyclohexanediamine with formaldehyde in …
Number of citations: 14 www.sciencedirect.com

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